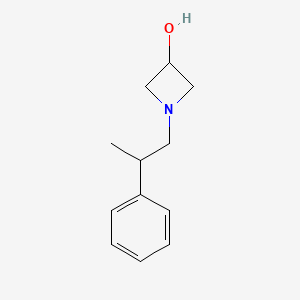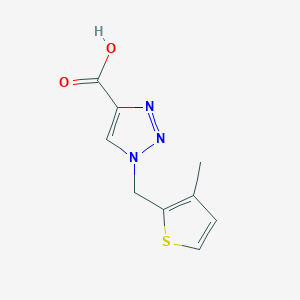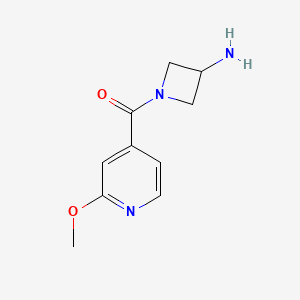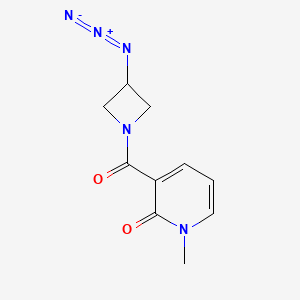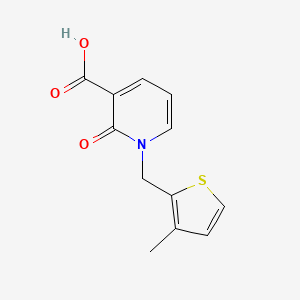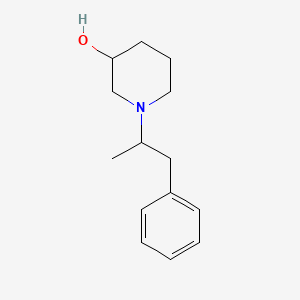
(3-Azidoazetidin-1-yl)(1-Methyl-1H-1,2,3-triazol-4-yl)methanon
Übersicht
Beschreibung
(3-azidoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C7H9N7O and its molecular weight is 207.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-azidoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-azidoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
1,2,3-Triazolderivate haben sich als wirksam gegen verschiedene Krebszelllinien erwiesen. Verbindungen mit einem Triazolring wurden bei der Synthese von Molekülen eingesetzt, die Apoptose in Krebszellen induzieren, wie z. B. BT-474-Brustkrebszellen .
Antibakterielle und Antimykotische Aktivität
Diese Verbindungen haben auch antimikrobielle Aktivität gegen Stämme wie Mycobacterium tuberculosis und antimykotische Aktivität gegen Krankheitserreger gezeigt . Sie können verwendet werden, um Moleküle zu synthetisieren, die gegen resistente Bakterienstämme wie Methicillin-resistenter Staphylococcus aureus (MRSA) wirksam sind.
Antivirale Aktivität
1,2,3-Triazole haben sich als antiviral gegen Viren wie Influenza A und Herpes simplex Virus Typ 1 (HSV-1) erwiesen .
Arzneimittelforschung
Der Triazolring ist ein häufiges Motiv in der Arzneimittelforschung, da er die Peptidbindung nachahmt und die pharmakokinetischen Eigenschaften verbessern kann .
Organische Synthese und Polymerchemie
Diese Derivate werden in der organischen Synthese und Polymerchemie verwendet, um verschiedene molekulare Architekturen zu schaffen, die zu neuen Materialien mit einzigartigen Eigenschaften führen können .
Supramolekulare Chemie und Biokonjugation
In der supramolekularen Chemie erleichtern Triazolringe die Bildung komplexer Strukturen durch nicht-kovalente Wechselwirkungen. Sie werden auch in der Biokonjugation verwendet, um Biomoleküle für verschiedene Anwendungen zu verknüpfen .
Fluoreszenzbilderzeugung und Materialwissenschaften
Triazolderivate werden aufgrund ihrer fluoreszierenden Eigenschaften in der Fluoreszenzbilderzeugung eingesetzt. Sie finden auch Anwendungen in den Materialwissenschaften für die Entwicklung neuer Materialien .
Enzymmodfikation und Peptidkonjugation
Diese Verbindungen sind an der Enzymmodfikation beteiligt, die die Enzymaktivität oder -stabilität verändern kann. Zusätzlich werden sie in der Peptidkonjugation verwendet, um neue Peptide mit potenziellen therapeutischen Anwendungen zu erzeugen .
Wirkmechanismus
Target of Action
For example, some triazole derivatives have been found to bind to tubulin .
Mode of Action
For instance, the triazole nitrogen and the dioxyaryl substituted aryl group can form hydrogen bonding and hydrophobic interactions with amino acid residues in the target protein .
Biochemical Pathways
For example, some triazole derivatives have been found to inhibit tubulin polymerization .
Biochemische Analyse
Biochemical Properties
(3-azidoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound is known to interact with enzymes such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) catalysts . The azide group in the compound facilitates its participation in cycloaddition reactions, forming stable triazole linkages. Additionally, the triazole ring can engage in hydrogen bonding and dipole-dipole interactions with proteins and other biomolecules, enhancing its binding affinity and specificity .
Cellular Effects
The effects of (3-azidoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling proteins, leading to alterations in downstream pathways . In cancer cell lines, (3-azidoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone exhibits cytotoxic effects, potentially through the induction of apoptosis and inhibition of cell proliferation .
Molecular Mechanism
At the molecular level, (3-azidoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone exerts its effects through several mechanisms. The azide group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or activation . The triazole ring, on the other hand, can interact with aromatic residues in proteins, stabilizing the protein-ligand complex . These interactions can result in changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-azidoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of (3-azidoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential . At higher doses, it can induce toxic effects, including organ damage and adverse physiological responses . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
(3-azidoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can also be influenced by the presence of cofactors and other interacting molecules .
Transport and Distribution
Within cells and tissues, (3-azidoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by its affinity for specific cellular compartments and its interactions with intracellular proteins .
Subcellular Localization
The subcellular localization of (3-azidoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is critical for its activity and function. The compound can be directed to specific organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(3-azidoazetidin-1-yl)-(1-methyltriazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N7O/c1-13-4-6(10-12-13)7(15)14-2-5(3-14)9-11-8/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLWAXQMDCXXBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




